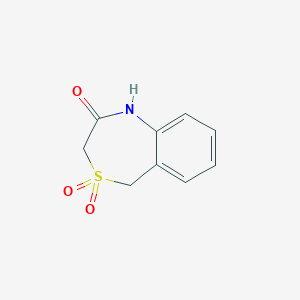

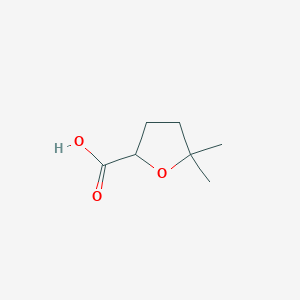

![molecular formula C27H29N3O4 B3004345 N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide CAS No. 896355-50-3](/img/structure/B3004345.png)

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide is a derivative of benzamide with potential pharmacological properties. Although the exact compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and evaluated for their binding affinities to various receptors, particularly dopamine receptors . These compounds are of interest due to their selectivity and potency, which make them potential candidates for therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, compound 17, which is closely related to the compound , was synthesized and found to have a high affinity for the dopamine D4 receptor . Another study focused on structural modifications of a similar lead compound, which resulted in a series of new compounds with varying affinities for dopamine receptors . The synthesis of these compounds typically involves multiple steps, including the formation of the piperazine ring, linkage to the benzamide moiety, and various substitutions on the phenyl ring to modulate receptor affinity and selectivity.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine ring linked to a benzamide moiety, with various substituents on the phenyl rings influencing their binding profiles. The structure-affinity relationship (SAFIR) studies indicate that specific structural features are crucial for receptor affinity and selectivity . For example, the presence of a chlorophenyl group on the piperazine ring and a methoxy group on the benzamide moiety are important for high affinity to the D4 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include reductive amination, as seen in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . The reactivity of the benzamide moiety also plays a role in the binding to receptors, as seen in the anion binding studies of N-(o-methoxybenzamido)thioureas . These reactions are crucial for creating the desired structural features that confer high affinity and selectivity to the target receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of methoxy and chlorophenyl groups can affect the lipophilicity of the compounds, which in turn can influence their pharmacokinetic properties and receptor binding . The intramolecular hydrogen bond identified in N-(o-methoxybenzamido)thioureas suggests that similar intramolecular interactions may play a role in the binding affinity of related benzamide derivatives . Understanding these properties is essential for the development of compounds with optimal pharmacological profiles.

Propriétés

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c1-32-23-9-5-6-21(16-23)27(31)28-18-24(20-10-11-25-26(17-20)34-19-33-25)30-14-12-29(13-15-30)22-7-3-2-4-8-22/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWCRWSXIKTRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

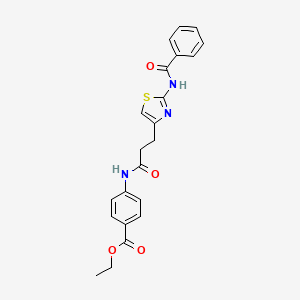

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

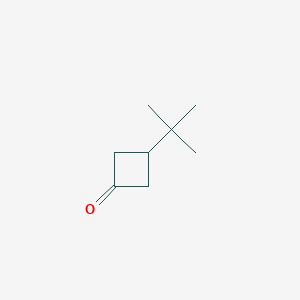

![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate](/img/structure/B3004267.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B3004277.png)

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004278.png)

![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)

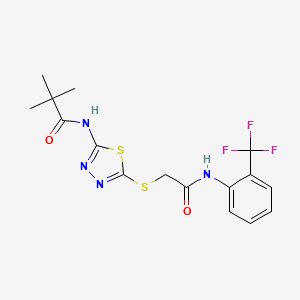

![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)